molecular formula C15H22O B14561909 (6R)-1,1,9-Trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one CAS No. 61661-49-2

(6R)-1,1,9-Trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one

Cat. No.: B14561909
CAS No.: 61661-49-2
M. Wt: 218.33 g/mol
InChI Key: DQTJVVCTYMJCLX-OAHLLOKOSA-N
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Description

(6R)-1,1,9-Trimethyl-5-methylidenespiro[55]undec-8-en-3-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-1,1,9-Trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the spirocyclic core through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(6R)-1,1,9-Trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(6R)-1,1,9-Trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (6R)-1,1,9-Trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6S)-1,1,9-Trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one: A stereoisomer with similar chemical properties but different biological activity.

    1,1,9-Trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one: A compound with a similar structure but lacking the chiral center.

Uniqueness

(6R)-1,1,9-Trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

61661-49-2

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(6R)-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-one

InChI

InChI=1S/C15H22O/c1-11-5-7-15(8-6-11)12(2)9-13(16)10-14(15,3)4/h5H,2,6-10H2,1,3-4H3/t15-/m1/s1

InChI Key

DQTJVVCTYMJCLX-OAHLLOKOSA-N

Isomeric SMILES

CC1=CC[C@@]2(CC1)C(=C)CC(=O)CC2(C)C

Canonical SMILES

CC1=CCC2(CC1)C(=C)CC(=O)CC2(C)C

Origin of Product

United States

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